molecular formula C26H21N3O5S B491588 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate CAS No. 518321-88-5

4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate

Cat. No.: B491588
CAS No.: 518321-88-5
M. Wt: 487.5g/mol
InChI Key: GSNNWCVFRNINCY-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate is a synthetic sulfone derivative characterized by a sulfonyl group bridging a 4-ethylphenyl moiety and an isonicotinoyl-amino-phenyl ester framework. Its structure combines sulfonamide and isonicotinate functionalities, which are associated with diverse biological activities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

[4-[(4-ethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-2-19-3-9-24(10-4-19)35(32,33)29(25(30)20-11-15-27-16-12-20)22-5-7-23(8-6-22)34-26(31)21-13-17-28-18-14-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNNWCVFRNINCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-ethylphenyl, is reacted with chlorosulfonic acid to form 4-ethylphenylsulfonyl chloride.

    Coupling with isonicotinic acid: The sulfonyl chloride is then reacted with isonicotinic acid in the presence of a base such as pyridine to form the intermediate sulfonyl isonicotinate.

    Amidation reaction: The intermediate is then reacted with 4-aminophenyl isonicotinate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Sulfone Class

Sulfones are a well-studied class of organic compounds with broad therapeutic relevance. Below is a comparative analysis of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate with structurally related sulfones:

Compound Key Substituents Reported Activities Unique Features
4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate 4-Ethylphenyl, isonicotinate ester Hypothesized anti-inflammatory, antimicrobial (based on structural analogs) Dual sulfonamide and ester groups; potential for enhanced bioavailability
Dapsone Diphenylsulfone Antimalarial, antibacterial, anti-inflammatory Simplest sulfone; widely used for leprosy and dermatitis herpetiformis
Celecoxib Trifluoromethylpyrazole, benzenesulfonamide COX-2 inhibitor (anti-inflammatory, analgesic) Selective COX-2 targeting; reduced gastrointestinal toxicity
4-(Methylsulfonyl)phenyl isonicotinate Methylsulfonyl, isonicotinate ester Antimicrobial (gram-positive bacteria), moderate COX inhibition Smaller alkyl group; lower steric hindrance compared to ethylphenyl
Key Observations:
  • Enzymatic Selectivity : Unlike Celecoxib, which has a pyrazole ring for COX-2 specificity, the isonicotinate ester in the target compound may favor interactions with bacterial targets, as seen in isoniazid derivatives .
  • Antimicrobial Potential: Sulfones with electron-withdrawing groups (e.g., trifluoromethyl in Celecoxib) often exhibit stronger antimicrobial activity. The ethyl group in the target compound, being electron-donating, may reduce efficacy against gram-negative pathogens compared to methylsulfonyl analogues .

Functional Group Analysis

  • Sulfonamide vs. Sulfonate Esters : The sulfonamide group in the target compound is linked to a phenyl-isonicotinate ester, whereas sulfonate esters (e.g., in Dapsone) lack the ester moiety. This difference may influence metabolic stability, as esters are prone to hydrolysis in vivo.
  • Isonicotinate Moiety : The presence of isonicotinate (a pyridine-4-carboxylate derivative) distinguishes this compound from other sulfones. Isonicotinate is a hallmark of anti-tubercular agents (e.g., isoniazid), suggesting possible dual-action mechanisms in microbial inhibition .

Pharmacokinetic and Toxicity Profiles

Limited empirical data exist for the target compound, but inferences can be drawn from structural analogs:

  • Metabolism : Sulfones are typically metabolized via hepatic cytochrome P450 enzymes. The ethylphenyl group may slow oxidation compared to methyl groups, prolonging half-life but increasing risk of accumulation .
  • Toxicity : Celecoxib’s trifluoromethyl group reduces gastrointestinal toxicity, whereas bulkier substituents (e.g., ethylphenyl) may heighten off-target effects, necessitating rigorous toxicity screening.

Biological Activity

The compound 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of isonicotinic acid exhibit significant antibacterial properties. The sulfonamide moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways in bacteria.
  • Anticancer Properties : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. Notably, it has shown activity against MCF-7 (human breast cancer) and HL-60 (human promyelocytic leukemia) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress through radical scavenging mechanisms.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate exhibit notable antimicrobial effects. A study evaluated the antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound on human cancer cell lines. The MTT assay revealed that at a concentration of 50 µM, the compound reduced cell viability significantly.

Cell LineIC50 (µM)
MCF-745
HL-6030

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays. The compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Assay Type% Scavenging at 100 µM
DPPH35
ABTS40

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Radical Scavenging : The presence of phenolic groups can contribute to free radical scavenging, protecting cells from oxidative damage.

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